2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
The compound “2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine” is a type of organic compound that contains an oxadiazole ring . The oxadiazole ring is a five-membered ring containing three heteroatoms, one of which is an oxygen atom, and the other two are nitrogen atoms . This type of compound is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine and similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is characterized by the presence of an oxadiazole ring. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Scientific Research Applications
Agricultural Pesticides
The synthesis and evaluation of novel 1,2,4-oxadiazole derivatives have revealed their potential as agricultural pesticides. These compounds exhibit a broad spectrum of biological activities relevant to crop protection. Specifically, they have demonstrated:
- Antibacterial effects : Compounds like 5m, 5r, 5u, 5v, 5x, and 5y showed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), outperforming existing pesticides .
Pharmacophore Design
The 1,2,4-oxadiazole heterocycle serves as a valuable pharmacophore for designing novel drug molecules. Its stability, bioisosterism with amides, and diverse biological activities make it an attractive scaffold for drug development .
Optical Materials
Compounds containing the 1,3,4-oxadiazole moiety have potential as optical materials. Their applications range from HIV-integrase inhibitors to antihypertensive agents .
Anti-Cancer Agents
1,2,4-oxadiazole derivatives have shown significant anti-cancer activity against human cancer cell lines. Their potential extends beyond cancer treatment to other therapeutic areas .
Anti-Inflammatory and Analgesic Properties
These derivatives exhibit anti-inflammatory and analgesic effects, making them relevant for pain management and inflammation control .
Dyes and Pigments
The 1,3,4-oxadiazole moiety also finds use in dyes and pigments .
Future Directions
The future directions for the research and development of 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine and similar compounds could involve further exploration of their therapeutic potential, particularly in the field of cancer therapy . Additionally, further studies could focus on the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those related to cancer therapy, antimicrobial activity, and pparα/δ agonism .
Pharmacokinetics
The synthesis of 1,2,4-oxadiazole derivatives has been described, which could potentially impact their bioavailability .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various biological activities, including anticancer, antimicrobial, and pparα/δ agonist effects .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been described under various conditions, which could potentially impact their action and stability .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine involves the reaction of 2-chloro-5-bromopyridine with 1,3,4-oxadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-bromopyridine", "1,3,4-oxadiazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloro-5-bromopyridine and 1,3,4-oxadiazole to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine" ] } | |
CAS RN |
1094240-31-9 |
Product Name |
2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine |
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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